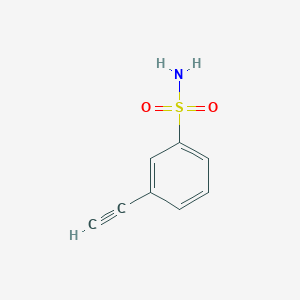
1,2-Didecanoil-sn-glicero-3-fosfato
Descripción general
Descripción
1,2-Didecanoyl-sn-glycero-3-phosphate (DDGP) is a phospholipid that plays a key role in the metabolism and transport of lipids in biological systems. It is an important component of biological membranes and is found in high concentrations in the outer leaflet of the plasma membrane and in many intracellular membranes. It is a type of phosphatidic acid, which is a minor constituent of biological membranes and is a simplest glycerophospholipid .
Molecular Structure Analysis
1,2-Didecanoyl-sn-glycero-3-phosphate is a kind of phosphatidic acid, which has a glycerol backbone with phosphate present at the C-3 position . It is a minor constituent of biological membranes and is a simplest glycerophospholipid .
Chemical Reactions Analysis
1,2-Didecanoyl-sn-glycero-3-phosphate is a reactant in various chemical reactions. The feature employs a Neural Network model to accurately predict essential reaction conditions such as solvent, reagent, catalyst, temperature, and solvent score.
Physical And Chemical Properties Analysis
The molecular weight of 1,2-Didecanoyl-sn-glycero-3-phosphate is 502.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 24 .
Aplicaciones Científicas De Investigación
1,2-Didecanoil-sn-glicero-3-fosfato: Aplicaciones de Investigación Científica
Construcción de Liposomas para Sistemas de Liberación de Fármacos: this compound se utiliza en la creación de liposomas para simular membranas fosfolipídicas biológicas. Estos liposomas son componentes esenciales de vesículas con membranas bicapas de fosfolípidos concéntricas y se utilizan en la construcción de sistemas de liberación de fármacos, particularmente en los campos de la lucha contra el cáncer y las infecciones .
Modelado de Fosfolípidos Saturados en Estudios Teóricos: Este compuesto sirve como modelo para fosfolípidos saturados cuando se introduce en la teoría de campo medio de una sola cadena. Ayuda a estimar la energía libre de bicapas comprimidas o estiradas en pilas o multicapas, proporcionando predicciones razonables de los valores de energía libre .
Síntesis de Derivados de Fosfolípidos Fluorescentes: Como aminofosfolípido que se encuentra tanto en células eucariotas como procariotas, this compound se ha empleado en la síntesis de derivados de fosfolípidos fluorescentes como la NBD-didecanoilfosfatidiletanolamina (NBD-diC10PE), que son útiles en diversas aplicaciones de bioimagen .
Estudio de la Dinámica de Solvatación: Los investigadores utilizan compuestos como this compound para estudiar la dinámica de solvatación dentro de vesículas lipídicas mediante técnicas como la espectroscopia de picosegundos bajo un microscopio confocal .
Mejora de la Absorción Nasal de Fármacos: Los derivados de this compound, como la didecanoilfosfatidilcolina (DDPC), han demostrado mejorar la absorción nasal de fármacos como la hormona de crecimiento humano en modelos animales al afectar la absorción y el metabolismo de la fosfatidilcolina en la mucosa nasal .
Mecanismo De Acción
Target of Action
1,2-Didecanoyl-sn-glycero-3-phosphate primarily targets the lipid bilayer of cells . It is a component of the lipid bilayer and plays a crucial role in maintaining the structural integrity of cells .
Mode of Action
This compound interacts with its target by integrating into the lipid bilayer. It can form stable bilayers and vesicles, which are essential for various cellular processes . It may also be used to activate protein kinase C (PKC), a key enzyme involved in signal transduction and regulation of various cellular activities .
Biochemical Pathways
It is known to play a role in the formation of bicelle membranes, which are oriented by magnetic fields . These bicelle membranes are used for hydrophobic peptide studies .
Pharmacokinetics
It has been used as an absorption enhancer to improve the nasal absorption of human growth hormone in rabbits .
Result of Action
The molecular and cellular effects of 1,2-Didecanoyl-sn-glycero-3-phosphate’s action are largely dependent on its role in the lipid bilayer. By forming stable bilayers and vesicles, it helps maintain cell structure and function . Its potential activation of PKC could also lead to various cellular responses .
Action Environment
The action, efficacy, and stability of 1,2-Didecanoyl-sn-glycero-3-phosphate can be influenced by various environmental factors. For instance, the stability of the bilayers and vesicles it forms could be affected by temperature and pH . More research is needed to fully understand how environmental factors influence its action.
Propiedades
IUPAC Name |
sodium;[(2R)-2,3-di(decanoyloxy)propyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45O8P.Na/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3,(H2,26,27,28);/q;+1/p-1/t21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHWEENUNNUSBE-ZMBIFBSDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677130 | |
| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321883-64-1 | |
| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the inclusion of 1,2-Didecanoyl-sn-glycero-3-phosphate (sodium salt) in the etoposide nanoemulsion formulation contribute to increased oral bioavailability?
A1: The study demonstrates that 1,2-Didecanoyl-sn-glycero-3-phosphate (sodium salt) forms an ionic complex with the cationic N α-deoxycholyl-l-lysyl-methylester. This complex, when incorporated into the etoposide-loaded nanoemulsion (ELNE), significantly improves the drug's permeability across artificial membranes and Caco-2/HT29-MTX-E12 cell monolayers, a model for intestinal absorption []. This enhanced permeability is attributed to several factors, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1394162.png)
![2,5-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B1394163.png)






![3-Ethynylimidazo[1,2-b]pyridazine](/img/structure/B1394175.png)
![Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1394176.png)

